molecular formula C22H15BrN4O3S B2902054 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251710-48-1

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2902054
CAS No.: 1251710-48-1
M. Wt: 495.35
InChI Key: BAEHBFMFIXSGPV-UHFFFAOYSA-N
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Description

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, and a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the oxadiazole ring: This step involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Coupling reactions: The oxadiazole intermediate is then coupled with a thienopyrimidine derivative through a series of condensation reactions, often involving the use of coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

The presence of the bromine atom in 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione distinguishes it from its analogs, potentially imparting unique electronic and steric properties that can influence its reactivity and interactions with biological targets.

Properties

CAS No.

1251710-48-1

Molecular Formula

C22H15BrN4O3S

Molecular Weight

495.35

IUPAC Name

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15BrN4O3S/c1-13-2-8-16(9-3-13)27-21(28)19-17(10-11-31-19)26(22(27)29)12-18-24-20(25-30-18)14-4-6-15(23)7-5-14/h2-11H,12H2,1H3

InChI Key

BAEHBFMFIXSGPV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Br

solubility

not available

Origin of Product

United States

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